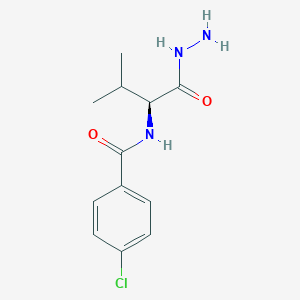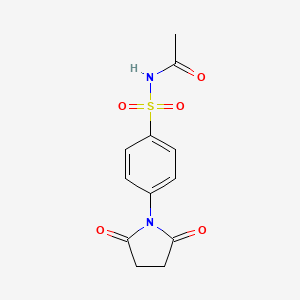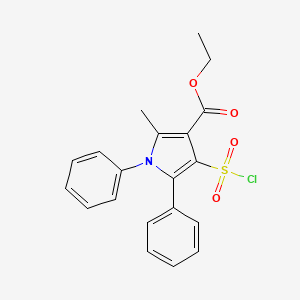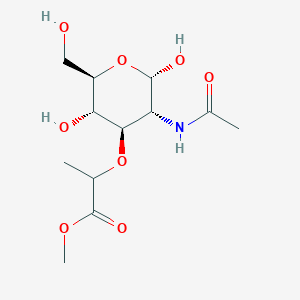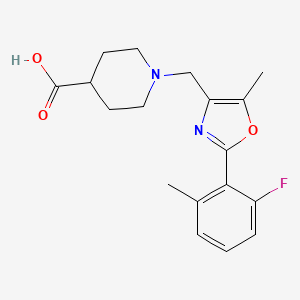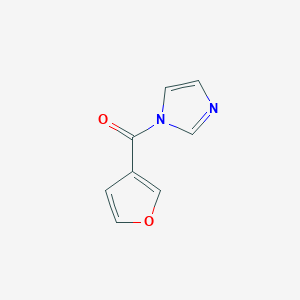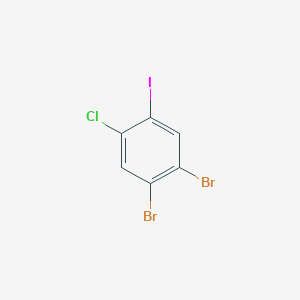
2-Chloro-4,5-dibromoiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,5-dibromoiodobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2ClI. It is characterized by the presence of chlorine, bromine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dibromoiodobenzene typically involves the halogenation of a benzene derivative. One common method is the sequential bromination and iodination of 2-chlorobenzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,5-dibromoiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4,5-dibromoiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,5-dibromoiodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, by acting as leaving groups or electrophilic centers. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoiodobenzene: Similar structure but lacks the chlorine atom.
4,5-Dibromoiodobenzene: Similar structure but lacks the chlorine atom.
2-Chloro-4,5-dibromobenzene: Similar structure but lacks the iodine atom.
Uniqueness
2-Chloro-4,5-dibromoiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens provides distinct reactivity and properties compared to other halogenated benzene derivatives.
Propiedades
Número CAS |
1263377-41-8 |
|---|---|
Fórmula molecular |
C6H2Br2ClI |
Peso molecular |
396.24 g/mol |
Nombre IUPAC |
1,2-dibromo-4-chloro-5-iodobenzene |
InChI |
InChI=1S/C6H2Br2ClI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
Clave InChI |
DYXWQOFYDGFDKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Br)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


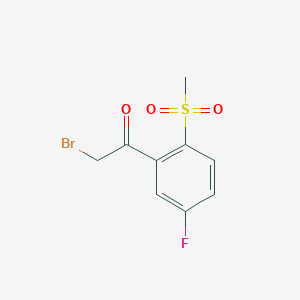
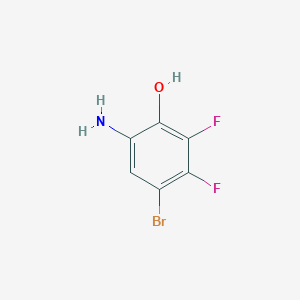
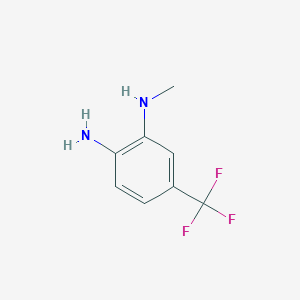
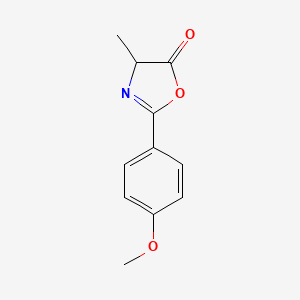


![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
